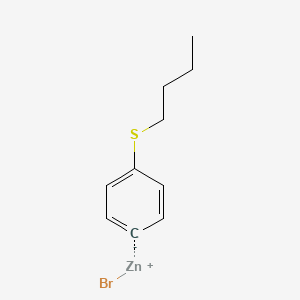

4-n-ButylthiophenylZinc bromide

Description

This compound appears unrelated to Sepantronium bromide (YM-155), the sole chemical discussed in the evidence. As such, a detailed introduction or comparison cannot be accurately derived from the provided source material.

Properties

Molecular Formula |

C10H13BrSZn |

|---|---|

Molecular Weight |

310.6 g/mol |

IUPAC Name |

bromozinc(1+);butylsulfanylbenzene |

InChI |

InChI=1S/C10H13S.BrH.Zn/c1-2-3-9-11-10-7-5-4-6-8-10;;/h5-8H,2-3,9H2,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

XCYTUQMHDVFPIH-UHFFFAOYSA-M |

Canonical SMILES |

CCCCSC1=CC=[C-]C=C1.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-n-ButylthiophenylZinc bromide can be synthesized through the reaction of 4-n-Butylthiophenyl bromide with zinc in the presence of a suitable solvent. The reaction typically involves the use of anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:

4-n-Butylthiophenyl bromide+Zn→4-n-ButylthiophenylZinc bromide

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-n-ButylthiophenylZinc bromide undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: It can participate in reduction reactions to form thiols or other reduced products.

Substitution: It is commonly used in substitution reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Palladium or nickel catalysts are frequently employed in cross-coupling reactions, with conditions tailored to the specific substrates involved.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.

Scientific Research Applications

4-n-ButylthiophenylZinc bromide has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: It can be used to modify biological molecules, enabling the study of various biochemical pathways.

Industry: It is used in the production of fine chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which 4-n-ButylthiophenylZinc bromide exerts its effects involves the formation of reactive intermediates that facilitate various chemical transformations. The compound acts as a nucleophile, attacking electrophilic centers in substrates to form new bonds. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence exclusively focuses on Sepantronium bromide , a survivin inhibitor with a molecular formula of C₂₀H₁₉BrN₄O₃ and applications in oncology research. Key properties include:

- IC₅₀ values : 0.54–11 nM across cancer cell lines (e.g., PC-3, DU145) .

- Synergistic effects : Enhances γ-radiation sensitivity in NSCLC cells .

- Pharmacokinetics: High tumor tissue distribution (80% growth inhibition in PC-3 xenografts) .

Limitations and Recommendations

The evidence lacks relevance to the queried compound. To address this gap, future work should:

Consult literature on organozinc reagents, particularly arylzinc bromides with alkylthio substituents.

Compare reactivity, stability, and applications (e.g., cross-coupling reactions, catalysis) with compounds like phenylzinc bromide or 4-methylthiophenylzinc iodide .

Analyze spectroscopic data (NMR, XRD) and thermodynamic properties (solubility, decomposition temperatures).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.